2-nitro-N-(4-phenylbutan-2-yl)benzamide
Description
2-Nitro-N-(4-phenylbutan-2-yl)benzamide is a nitro-substituted benzamide derivative characterized by a 2-nitro group on the benzoyl ring and a 4-phenylbutan-2-yl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their roles as intermediates in drug synthesis, with applications ranging from antimicrobial agents to enzyme inhibitors .
Properties
IUPAC Name |
2-nitro-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19(21)22/h2-10,13H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICOIGOYGLGAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-phenylbutan-2-yl)benzamide typically involves the nitration of N-(4-phenylbutan-2-yl)benzamide. One common method is the reaction of N-(4-phenylbutan-2-yl)benzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N-(4-phenylbutan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
2-nitro-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of nitrobenzamide derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including the inhibition of enzyme activity, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
4-Bromo-N-(2-nitrophenyl)benzamide (Compound IV)
- Structure : Features a bromo substituent at the 4-position of the benzoyl ring and a 2-nitrophenyl group on the amide nitrogen.
- Crystallography : The asymmetric unit contains two molecules (A and B) with distinct dihedral angles between the benzoyl and nitrophenyl rings. The mean σ(C–C) bond length is 0.006 Å, and the crystal packing is stabilized by N–H⋯O hydrogen bonds .
- Comparison : The bromo substituent in Compound IV introduces steric and electronic differences compared to the 4-phenylbutan-2-yl group in the target compound. Bromine’s electronegativity may enhance intermolecular halogen bonding, whereas the bulky 4-phenylbutan-2-yl group in the target compound likely reduces crystallinity and increases lipophilicity.
2-Nitro-N-(2-nitrophenyl)benzamide (Compound I)
- Structure : Contains two nitro groups (on the benzoyl and aniline rings).
- Crystallography : The central amide group (C8–N1–C7=O) is nearly planar, with dihedral angles of 71.76° (benzoyl ring) and 24.29° (aniline ring). The crystal structure is stabilized by N–H⋯O hydrogen bonds and weak C–H⋯O interactions, forming a 3D network .
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (Compound I in )
- Structure : Incorporates a thiazole ring instead of a phenyl group.
- Crystallography : The central amide group forms dihedral angles of 12.48° (thiazole) and 46.66° (benzoyl ring). Intermolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice .
- Comparison : The thiazole ring introduces heterocyclic character, enhancing biological activity (e.g., antiviral properties) compared to purely aromatic analogs like the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
